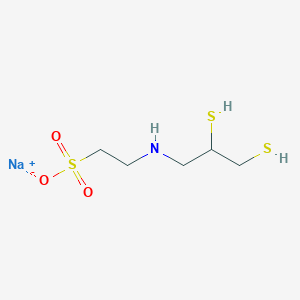
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine, also known as MPDP, is a chemical compound that has been studied for its potential applications in scientific research. MPDP belongs to the class of pyridine alkaloids, which are known for their diverse biological activities. In
Mechanism Of Action
The mechanism of action of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is not fully understood, but it is believed to involve the modulation of dopamine receptors and the regulation of neurotransmitter release. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to bind to dopamine receptors with high affinity, particularly the D2 and D3 subtypes. This binding may enhance the activity of these receptors, leading to increased dopamine release and downstream effects on neuronal signaling.
Biochemical And Physiological Effects
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to have various biochemical and physiological effects, particularly on the dopaminergic system. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been found to enhance the release of dopamine, as well as other neurotransmitters such as norepinephrine and serotonin. This may have implications for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Advantages And Limitations For Lab Experiments
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors and can be used to study the dopaminergic system. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects on other neurotransmitter systems. Additionally, its effects may vary depending on the experimental conditions and the specific dopamine receptor subtype being studied.
Future Directions
There are several future directions for research on 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine. One area of interest is the development of new compounds based on the structure of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine, which may have improved selectivity and efficacy for dopamine receptors. Another area of interest is the study of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine in animal models of neurological and psychiatric disorders, to better understand its potential therapeutic applications. Additionally, further research is needed to fully elucidate the mechanism of action of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine involves the reaction of 2-acetylpyridine with methylamine and formaldehyde under basic conditions. This reaction produces 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine as a yellowish-brown solid with a melting point of 125-127°C. The purity of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine can be determined by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has also been found to enhance the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological and psychiatric disorders.
properties
CAS RN |
109835-15-6 |
|---|---|
Product Name |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H16N2/c1-12-8-5-10(6-9-12)11-4-3-7-13(11)2/h3-5,7H,6,8-9H2,1-2H3 |
InChI Key |
YWYSUHMRUGHTHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
synonyms |
1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine 1,2,3,6-TMMP 1-methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine TMMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





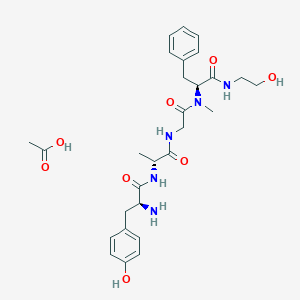
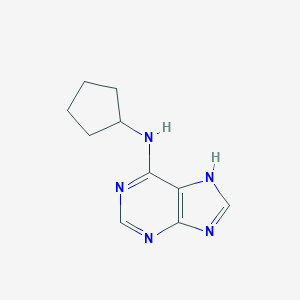
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)

![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
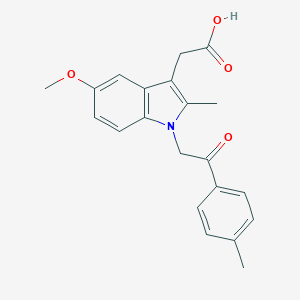
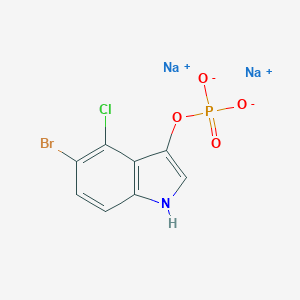
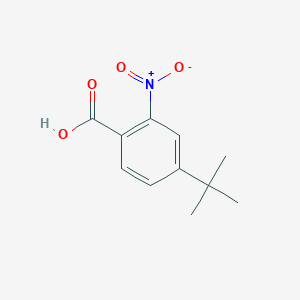
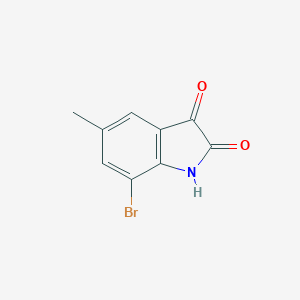

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
